molecular formula C10H16BNO5 B1439758 (5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid CAS No. 1072946-49-6

(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid

Cat. No.: B1439758
CAS No.: 1072946-49-6
M. Wt: 241.05 g/mol
InChI Key: CBDGXXNRURJOEV-UHFFFAOYSA-N
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Description

(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid is a useful research compound. Its molecular formula is C10H16BNO5 and its molecular weight is 241.05 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .

Mode of Action

The 5-((BOC-Amino)methyl)furan-2-boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid compound acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which 5-((BOC-Amino)methyl)furan-2-boronic acid participates, is a part of broader biochemical pathways involving the formation of carbon-carbon bonds . These pathways are fundamental to organic synthesis, enabling the construction of complex organic compounds from simpler precursors .

Pharmacokinetics

For instance, it is recommended to store the compound in a freezer , which suggests that low temperatures may help preserve its stability and reactivity.

Result of Action

The result of the action of 5-((BOC-Amino)methyl)furan-2-boronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .

Action Environment

The action, efficacy, and stability of 5-((BOC-Amino)methyl)furan-2-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which the compound participates are known to be mild and tolerant to various functional groups . This suggests that the compound can maintain its reactivity in diverse chemical environments . Furthermore, the compound’s stability can be affected by storage conditions, as it is recommended to be stored in a freezer .

Biochemical Analysis

Biochemical Properties

One of the key interactions of (5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial in the development of protease inhibitors for therapeutic applications. Additionally, the compound can interact with other biomolecules such as carbohydrates and nucleotides, further expanding its utility in biochemical research .

Cellular Effects

In particular, this compound has been observed to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. This inhibition can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can impact cellular metabolism, potentially leading to changes in energy production and utilization .

Molecular Mechanism

One of the primary mechanisms is the inhibition of serine proteases, where the boronic acid group forms a covalent bond with the serine residue in the enzyme’s active site. This interaction prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity. Additionally, this compound can modulate the activity of other enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic properties .

Temporal Effects in Laboratory Settings

The presence of the Boc protecting group can influence the compound’s stability, as it may be susceptible to hydrolysis under acidic or basic conditions. Long-term studies have indicated that this compound maintains its biochemical activity over extended periods, making it suitable for use in various experimental setups .

Dosage Effects in Animal Models

At lower doses, this compound has been observed to modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, the compound can induce adverse effects such as cytotoxicity and organ damage, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. This can result in changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Once inside the cell, this compound can interact with various intracellular proteins and enzymes, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as tissue permeability and blood flow, which can affect its overall bioavailability and therapeutic efficacy .

Subcellular Localization

Studies have shown that this compound can localize to the cytoplasm, nucleus, and other organelles, where it can exert its effects on various biochemical processes. The compound’s localization can influence its activity and function, making it a valuable tool for studying subcellular processes .

Properties

IUPAC Name

[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO5/c1-10(2,3)17-9(13)12-6-7-4-5-8(16-7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDGXXNRURJOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)CNC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674526
Record name (5-{[(tert-Butoxycarbonyl)amino]methyl}furan-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-49-6
Record name (5-{[(tert-Butoxycarbonyl)amino]methyl}furan-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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